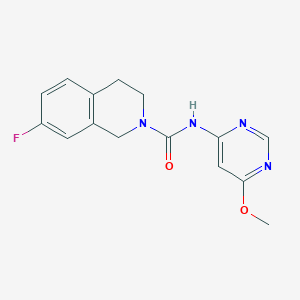
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in regulating cellular signaling pathways.
作用機序
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide inhibits the activity of PLD by binding to its catalytic domain, which prevents the enzyme from catalyzing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This results in a decrease in the levels of phosphatidic acid, which is a key signaling molecule that regulates a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of PLD activity by this compound has been shown to decrease cell proliferation, induce apoptosis, and inhibit cell migration and invasion. Additionally, this compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines, which suggests that it may have anti-inflammatory effects.
実験室実験の利点と制限
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been shown to be specific for PLD. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is that it has relatively low potency compared to other PLD inhibitors, which may limit its utility in certain experimental settings.
将来の方向性
There are several future directions for research on 7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One potential area of investigation is the development of more potent PLD inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the efficacy of this compound in animal models of various diseases. Finally, the potential use of this compound in combination with other drugs or therapies should be explored to determine whether it can enhance their efficacy.
合成法
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is a synthetic compound that can be prepared using a multistep synthesis method. The synthesis involves the reaction of 6-methoxypyrimidin-4-amine with 2-bromo-3-fluoro-1H-isoquinoline-4-carboxylic acid to form the intermediate product, which is then treated with triphosgene and methanol to yield the final product, this compound.
科学的研究の応用
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of PLD, which is involved in a variety of cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. As a result, this compound has been investigated as a potential treatment for various diseases such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
7-fluoro-N-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-22-14-7-13(17-9-18-14)19-15(21)20-5-4-10-2-3-12(16)6-11(10)8-20/h2-3,6-7,9H,4-5,8H2,1H3,(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACETWHZFAOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)N2CCC3=C(C2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(1,3-Dihydro-2-benzofuran-5-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648488.png)
![2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfinyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7648499.png)

![2-(oxolan-2-yl)-4-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methyl]morpholine](/img/structure/B7648526.png)
![N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
![5-bromo-2-[[(2R)-2-hydroxypropyl]amino]benzonitrile](/img/structure/B7648553.png)
![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)
![2-(1-Pyridin-4-ylethylamino)-1-[3-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7648563.png)
![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![1-[1-[4-(3-Fluorophenyl)butan-2-yl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7648587.png)
![N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]-1-pyridin-4-ylethanamine](/img/structure/B7648594.png)
![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methylamino]-2-phenylethanol](/img/structure/B7648600.png)
![2-[4-(3-Fluorophenyl)butan-2-yl-methylamino]ethanol](/img/structure/B7648605.png)